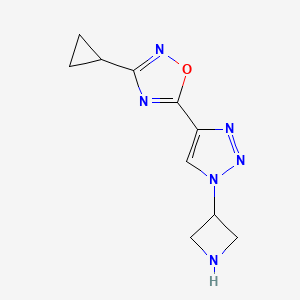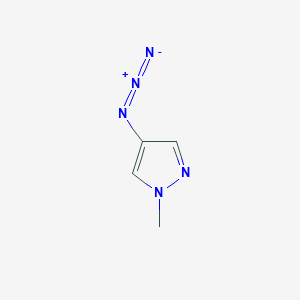
3-bromo-5-(1H-imidazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-5-(1H-imidazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole, also known as BIMT, is an organic compound composed of nitrogen, bromine, and carbon atoms. It is a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure. BIMT is a relatively new compound, first synthesized in the late 1990s, and has been the focus of numerous scientific studies since then. Its unique structure has made it a promising compound for a variety of applications, including drug synthesis, industrial catalysis, and biochemistry.
Applications De Recherche Scientifique
1. Antibacterial and Antimicrobial Applications
Compounds structurally related to 3-bromo-5-(1H-imidazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole have shown promising antibacterial and antimicrobial activities. For instance, derivatives of 1,2,4-triazole and imidazole, akin to the compound , have been reported to exhibit significant antibacterial activities against various bacterial strains, including Staphylococcus aureus, Micrococcus luteus, Escherichia coli, and Pseudomonas aeroginosa, as well as against fungi such as Candida albicans and Candida glabrata (Demirayak, Benkli, & Güven, 2000). Similarly, 4-Amino-3-(1-aryl-5-methyl-1,2,3-triazol-4-yl) -5-mercapto-1,2,4-triazoles and related derivatives have demonstrated antibacterial activities against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli (Zhang et al., 2010).
2. Pharmaceutical Research and Gas Generators
Structural analogs of the compound, primarily those featuring imidazole, 1,2,4-triazole, and tetrazole bases, have been synthesized with potential applications in nitrogen-rich gas generators. These compounds, including salts of 1-(1H-1,2,4-triazol-3-yl)-1H-tetrazole and related molecules, were evaluated for their energetic properties, including densities, heats of formation, and detonation velocities, underscoring their potential in energetic material applications (Srinivas, Ghule, & Muralidharan, 2014).
3. Synthesis of Energetic Salts
Research has been conducted on triazolyl-functionalized monocationic energetic salts, indicating the versatility of 1,2,4-triazole derivatives in synthesizing substances with high thermal stability and density. These studies highlight the potential of such compounds in producing materials with significant energetic properties, a domain which the compound might find relevance in (Wang, Gao, Ye, & Shreeve, 2007).
Propriétés
IUPAC Name |
3-bromo-5-imidazol-1-yl-1-(methoxymethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN5O/c1-14-5-13-7(10-6(8)11-13)12-3-2-9-4-12/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBBXUJSKACGBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Br)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166190 |
Source


|
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-(1H-imidazol-1-yl)-1-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1630763-54-0 |
Source


|
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-(1H-imidazol-1-yl)-1-(methoxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630763-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-(1H-imidazol-1-yl)-1-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(Benzylamino)methyl]cyclopropyl}methanol](/img/structure/B1380214.png)






![[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine](/img/structure/B1380225.png)





![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)